molecular formula C6H10N2O2S B2754510 5-Oxo-1,4-thiazepane-3-carboxamide CAS No. 1396573-82-2

5-Oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2754510
CAS No.: 1396573-82-2
M. Wt: 174.22
InChI Key: LJCQARLZIUIWPU-UHFFFAOYSA-N
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Description

5-Oxo-1,4-thiazepane-3-carboxamide is a chemical compound . The IUPAC name for this compound is 5-oxo-1,4-thiazepane-3-carboxylic acid . The InChI code for this compound is 1S/C6H9NO3S/c8-5-1-2-11-3-4 (7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10) .


Molecular Structure Analysis

The molecular weight of this compound is 175.21 . The InChI key for this compound is JICTZUFURQRLDW-UHFFFAOYSA-N . The canonical SMILES structure is C1CSCC(NC1=O)C(=O)N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.21 . The compound’s IUPAC name is 5-oxo-1,4-thiazepane-3-carboxylic acid . The InChI code for this compound is 1S/C6H9NO3S/c8-5-1-2-11-3-4 (7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10) .

Scientific Research Applications

Synthesis Methods

  • A novel synthesis method for heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, including 5-Oxo-1,4-thiazepane-3-carboxamide, has been developed. This method, a modification of four-component Ugi condensation, demonstrates versatility in synthesizing variously substituted compounds (Ilyn et al., 2006).

Chemical Properties and Reactions

  • The compound's behavior under different conditions, such as thermal and sono-thermal conditions, has been explored, offering insights into its chemical properties and potential applications in various scientific fields. For instance, the ultrasound-assisted dehydrogenation of related compounds, 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, using tetrabutylammonium peroxydisulfate as an oxidizing agent, provides an understanding of the chemical behavior of related structures (Memarian & Soleymani, 2011).

Potential Biological Applications

  • Research has been conducted on various compounds structurally related to this compound, exploring their potential biological activities. For example, studies on derivatives like N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide have shown significant antibacterial and antimycobacterial activities (Chambhare et al., 2003).

Antimicrobial Properties

  • Another study focused on the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, related to this compound, which were evaluated for their antimicrobial activity. This research contributes to understanding the antimicrobial potential of such compounds (Raval et al., 2012).

Computational and QSAR Studies

  • Computational and quantitative structure-activity relationship (QSAR) studies on compounds structurally similar to this compound have been conducted, providing insights into their molecular properties and potential applications in fields like drug design and medicinal chemistry (Palkar et al., 2017).

Safety and Hazards

The safety and hazards of 5-Oxo-1,4-thiazepane-3-carboxamide are not specified in the retrieved data. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-6(10)4-3-11-2-1-5(9)8-4/h4H,1-3H2,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCQARLZIUIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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